molecular formula C22H29N3O4S B11490651 N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide CAS No. 889957-88-4

N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide

Cat. No.: B11490651
CAS No.: 889957-88-4
M. Wt: 431.6 g/mol
InChI Key: AXKKRESHOVAKIE-UHFFFAOYSA-N
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Description

N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with an ethyl group, a 3-oxopropyl chain, and a 4-methoxyphenyl-piperazine moiety. The compound’s synthesis likely involves Buchwald–Hartwig coupling or nucleophilic substitution to attach the piperazine moiety, followed by sulfonamide formation . While direct biological data for this compound are unavailable, structurally related analogs exhibit activity against targets such as protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrase .

Properties

CAS No.

889957-88-4

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-ethyl-4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-3-23-30(27,28)21-11-4-18(5-12-21)6-13-22(26)25-16-14-24(15-17-25)19-7-9-20(29-2)10-8-19/h4-5,7-12,23H,3,6,13-17H2,1-2H3

InChI Key

AXKKRESHOVAKIE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine intermediate.

    Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets. The methoxyphenyl group may contribute to the compound’s affinity for certain receptors, while the benzenesulfonamide moiety can influence its solubility and stability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Benzenesulfonamide N-ethyl, 3-oxopropyl-piperazinyl-(4-methoxyphenyl) ~430 (estimated) Not reported Not reported -
Compound 37 (N-(4-Carbamoylphenyl)-4-(3-(4-methoxyphenyl)-3-oxo-propyl)benzamide) Benzamide 4-carbamoylphenyl, 3-oxopropyl-(4-methoxyphenyl) Not reported 261–263 PTP1B inhibitor (IC₅₀ = 0.8 µM)
Compound 5d (2-Amino-N-(3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)benzenesulfonamide) Benzenesulfonamide 2-amino, bis(4-fluorophenyl)methyl-piperazine 479.2 149–152 Carbonic anhydrase I inhibitor
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one Furopyrimidinone 3-oxopropyl-piperazinyl-(4-methoxyphenyl) 383.4 Not reported Not reported
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione Quinazoline-dione 3-oxopropyl-piperazinyl-(4-methoxyphenyl) Not reported Not reported Not reported
Key Observations:

Core Structure: The target compound’s benzenesulfonamide core distinguishes it from benzamide (Compound 37) and heterocyclic (furopyrimidinone, quinazoline-dione) analogs . Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides, influencing solubility and target binding.

Substituent Effects: The 4-methoxyphenyl-piperazine group is a common pharmacophore across analogs, suggesting its role in modulating electronic properties (e.g., methoxy’s electron-donating effect) and steric interactions. N-ethyl in the target compound may improve lipophilicity (clogP ~3.5 estimated) compared to polar groups like carbamoyl (Compound 37) or amino (Compound 5d) .

Physicochemical Properties :

  • Higher melting points in benzamide derivatives (e.g., 261–263°C for Compound 37) suggest stronger crystalline packing versus sulfonamides or heterocycles .
  • Molecular weights vary significantly (383–479 g/mol), impacting pharmacokinetic profiles such as oral bioavailability.

Biological Activity

N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a benzenesulfonamide moiety, and a methoxyphenyl group. Its molecular formula is C19H27N5O2SC_{19}H_{27}N_5O_2S with a molecular weight of approximately 373.51 g/mol. The IUPAC name provides insight into its complex structure, indicating multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H27N5O2S
Molecular Weight373.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Sulfonamide Formation : The reaction of the piperazine derivative with benzenesulfonyl chloride leads to the formation of the sulfonamide linkage.
  • Introduction of Methoxy Group : The methoxyphenyl group can be introduced via electrophilic aromatic substitution.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators.

Neuroprotective Properties

The piperazine moiety in the compound has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds containing piperazine rings have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various benzenesulfonamides for their antimicrobial activity. The compound this compound exhibited an MIC of 6.72 mg/mL against E. coli, highlighting its potential as an antimicrobial agent .
  • Investigation of Anti-inflammatory Properties :
    • In a controlled experiment, another sulfonamide derivative demonstrated a reduction in paw edema by up to 94% at specific dosages, suggesting that N-ethyl derivatives may share similar anti-inflammatory mechanisms .

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